molecular formula C8H12NNaO3 B6190875 sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate CAS No. 2648861-14-5

sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate

Cat. No.: B6190875
CAS No.: 2648861-14-5
M. Wt: 193.2
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Description

Properties

CAS No.

2648861-14-5

Molecular Formula

C8H12NNaO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Oxetane Ring: The oxetane ring can be introduced via a ring-closing reaction, often using a suitable diol or epoxide precursor.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide or a carboxylating agent.

    Sodium Salt Formation: The final step involves the formation of the sodium salt by neutralizing the carboxylic acid with a sodium base, such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, filtration, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May produce oxetane oxides or pyrrolidine oxides.

    Reduction: May yield oxetane alcohols or pyrrolidine amines.

    Substitution: May result in halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition or Activation: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Metabolic Pathways: The compound may be involved in or affect various metabolic pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Sodium (2S)-1-(pyrrolidin-3-yl)pyrrolidine-2-carboxylate: Similar structure but lacks the oxetane ring.

    Sodium (2S)-1-(oxetan-3-yl)proline: Similar structure but has a proline ring instead of a pyrrolidine ring.

Uniqueness

Sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate is unique due to the presence of both the oxetane and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

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